
Fenprostalene
Descripción general
Descripción
Fenprostalene es un análogo sintético de la prostaglandina F2 alfa, utilizado principalmente en medicina veterinaria. Es conocido por sus propiedades de acción prolongada y se utiliza para inducir el aborto en novillas de engorde y para inducir el parto en cerdas y lechonas . La fórmula química de this compound es C23H30O6, y tiene un peso molecular de 402,487 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Fenprostalene se sintetiza a través de una serie de reacciones químicas que implican la modificación de la prostaglandina F2 alfa. La ruta sintética normalmente implica la esterificación de la prostaglandina F2 alfa con reactivos específicos para producir this compound .
Métodos de producción industrial: En entornos industriales, el this compound se produce formulándolo en polietilenglicol-400 (PEG-400) e inyectándolo por vía subcutánea o intramuscular. Esta formulación ayuda a controlar la velocidad de absorción y prolongar la vida media del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Fenprostalene se somete a diversas reacciones químicas, entre las que se incluyen:
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: this compound puede participar en reacciones de sustitución, especialmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: A menudo se emplean nucleófilos fuertes como el metóxido de sodio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound en PEG-400 puede conducir a varios productos de degradación .
Aplicaciones Científicas De Investigación
Fenprostalene tiene varias aplicaciones de investigación científica, entre las que se incluyen:
Química: Utilizado como compuesto modelo para estudiar el comportamiento de los análogos de prostaglandinas.
Biología: Investigado por sus efectos en la fisiología reproductiva en animales.
Medicina: Utilizado en medicina veterinaria para controlar los procesos reproductivos en el ganado.
Industria: Empleado en la producción de productos farmacéuticos veterinarios
Mecanismo De Acción
Fenprostalene ejerce sus efectos imitando la acción de la prostaglandina F2 alfa. Se une a los receptores de prostaglandinas en el útero, lo que lleva a la contracción de los músculos uterinos. Esta acción ayuda a inducir el aborto o el parto en animales. Los objetivos moleculares incluyen los receptores de prostaglandinas, y las vías involucradas están principalmente relacionadas con la regulación de las contracciones uterinas .
Compuestos similares:
Prostaglandina F2 alfa: El análogo natural de this compound.
Cloprostenol: Otro análogo sintético de prostaglandinas utilizado en medicina veterinaria.
Dinoprost: Un análogo de prostaglandinas con aplicaciones similares.
Comparación: this compound es único debido a sus propiedades de acción prolongada, que proporcionan efectos prolongados en comparación con otros análogos de prostaglandinas. Esto lo hace particularmente útil en aplicaciones veterinarias donde se requiere una acción sostenida .
Comparación Con Compuestos Similares
Prostaglandin F2 alpha: The natural analog of fenprostalene.
Cloprostenol: Another synthetic prostaglandin analog used in veterinary medicine.
Dinoprost: A prostaglandin analog with similar applications.
Comparison: this compound is unique due to its long-acting properties, which provide prolonged effects compared to other prostaglandin analogs. This makes it particularly useful in veterinary applications where sustained action is required .
Actividad Biológica
Fenprostalene is a synthetic prostaglandin F2α analogue primarily used in veterinary medicine for reproductive management in animals. Its biological activity is characterized by its luteolytic effects, which lead to the regression of the corpus luteum, and its role in inducing abortion in certain species. This article reviews the biological activity of this compound, supported by data tables and case studies that illustrate its effects and mechanisms of action.
- Chemical Formula : CHO
- Molecular Weight : 402.487 g/mol
- Drug Classification : Small molecule, vet approved
This compound acts by mimicking the natural hormone prostaglandin F2α, leading to several physiological effects:
- Induces luteolysis (the breakdown of the corpus luteum).
- Promotes uterine contractions.
- Affects the estrous cycle in various animal species.
Luteolytic Effects
This compound has been shown to effectively induce luteolysis in various animal models. A study involving Hereford x Friesian cows demonstrated that administration of 1 mg this compound led to significant decreases in plasma progesterone levels, indicating successful luteolysis after multiple injections .
Study Parameters | Results |
---|---|
Species | Cattle |
Dosage | 1 mg |
Administration Route | Subcutaneous |
Outcome | Luteolysis achieved in 13 out of 20 injections |
Induction of Abortion
In canines, this compound has been utilized to induce abortion. A study reported that bitches treated with this compound had a conception rate of only 50% following estrus, compared to 100% in untreated controls. This indicates a significant impact on reproductive outcomes when this compound is administered during early pregnancy .
Case Studies
- Cattle Reproductive Management :
- Canine Abortion Induction :
Pharmacological Interactions
This compound may interact with other medications, potentially decreasing therapeutic efficacy when used in combination with drugs like aceclofenac and acetylsalicylic acid. These interactions necessitate careful consideration during treatment planning .
Propiedades
Número CAS |
69381-94-8 |
---|---|
Fórmula molecular |
C23H30O6 |
Peso molecular |
402.5 g/mol |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20?,21?,22-/m1/s1 |
Clave InChI |
BYNHBQROLKAEDQ-CSBHJGMLSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
SMILES isomérico |
COC(=O)CCC=C=CC[C@H]1C(C[C@H](C1/C=C/[C@H](COC2=CC=CC=C2)O)O)O |
SMILES canónico |
COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
fenprostalene methyl 7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxy-1-butenyl)cyclopentyl)-4,5-heptadienoate Synchrocept B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenprostalene interact with its target and what are the downstream effects?
A1: this compound acts as a PGF2α agonist, binding to and activating PGF2α receptors (FP receptors) primarily located on the plasma membrane of target cells [, ]. This binding initiates a cascade of intracellular events, leading to:
- Luteolysis: In the ovaries, this compound binding to FP receptors on luteal cells causes functional and structural regression of the corpus luteum (CL) [, , , ]. This leads to a decline in progesterone levels, removing the negative feedback on the hypothalamic-pituitary-ovarian axis, and facilitating a return to estrus [, , ].
- Uterine Contractions: this compound also stimulates smooth muscle contraction in the uterus (myometrium) [, ]. This action contributes to its use in facilitating expulsion of uterine contents, such as in cases of retained fetal membranes or induced abortion [, , , ].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C23H36O5, and its molecular weight is 392.5 g/mol.
Q3: Is there any available spectroscopic data for this compound?
A3: While specific spectroscopic data (e.g., NMR, IR) for this compound was not directly provided in the provided research papers, these techniques are commonly employed for structural characterization of organic compounds like this compound.
Q4: What can you tell us about this compound's performance and applications under various conditions?
A4: this compound has been formulated for both intramuscular (IM) and subcutaneous (SC) administration [, ]. Research indicates its efficacy is influenced by the formulation and route of administration, which affect its absorption and elimination rates [, , ].
Q5: How stable is this compound in different formulations?
A5: this compound dissolved in polyethylene glycol 400 (PEG 400) degrades through a process linked to the autoxidation of PEG 400 itself []. This degradation involves the reaction of this compound with reactive peroxide intermediates formed during PEG 400 oxidation. Adding antioxidants effectively slows down this compound degradation in this formulation [].
Q6: Does this compound have any known catalytic properties?
A6: this compound is not known to possess catalytic properties. Its primary mode of action is through binding and activating FP receptors, not by catalyzing chemical reactions.
Q7: Has computational chemistry been used to study this compound?
A7: While the provided research papers do not delve into specific computational chemistry studies on this compound, such techniques could be valuable for exploring its molecular interactions, receptor binding, and potential for structural modifications.
Q8: What is known about the structure-activity relationship of this compound?
A8: this compound is a synthetic analog of PGF2α, designed for increased stability and prolonged duration of action [, ]. While specific SAR studies were not detailed in the provided papers, it's known that even minor structural modifications to prostaglandins can significantly impact their activity, potency, and receptor subtype selectivity [].
Q9: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?
A9: Incorporating antioxidants into PEG 400 formulations can enhance this compound stability []. Further research could explore alternative delivery systems, such as microparticles or nanoparticles, to potentially improve solubility, bioavailability, and target specificity.
Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A11: this compound is primarily eliminated through urine and feces [, , ]. Absorption and elimination rates are affected by the route of administration and formulation, with SC injection in PEG 400 resulting in slower absorption and a longer half-life compared to IM administration or aqueous formulations [, , ].
Q11: What is known about the in vivo activity and efficacy of this compound?
A12: this compound effectively induces luteolysis in various species, including cows [, , , ], heifers [, , , ], mares [, ], sows [], and bitches []. It has demonstrated efficacy in synchronizing estrus [, , , , , ] and terminating pregnancy [, ].
Q12: Has this compound's efficacy been evaluated in cell-based assays or animal models?
A13: Yes, the provided research papers describe various in vivo studies using animal models, primarily cattle, pigs, and dogs, to assess the efficacy of this compound for inducing luteolysis, synchronizing estrus, terminating pregnancy, and treating retained fetal membranes [, , , , , , , , , , , , , , , , , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.